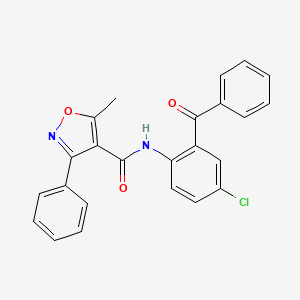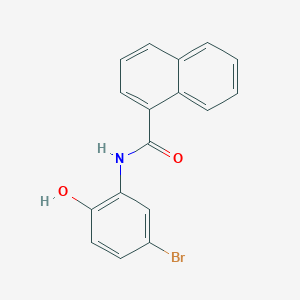
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 exerts its effects by inhibiting the activity of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as immune responses, inflammation, and cell survival. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and other immune cells. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been shown to inhibit the replication of viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 in lab experiments is its specificity and potency in inhibiting the NF-κB signaling pathway. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been shown to be effective in inhibiting NF-κB activation at low concentrations, making it a useful tool for studying the role of NF-κB in various cellular processes. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 is its potential toxicity and off-target effects at higher concentrations, which may affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the research and development of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082. One area of interest is the development of novel drugs based on the structure of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 for the treatment of various diseases such as cancer and viral infections. Another potential direction is the investigation of the role of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 in other cellular processes and signaling pathways, which may provide new insights into its mechanism of action and potential therapeutic applications. Additionally, the development of more specific and potent inhibitors of the NF-κB signaling pathway may provide new opportunities for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 involves the reaction of 2-benzoyl-4-chloroaniline with 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been found to have anti-viral properties by inhibiting the replication of viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-15-21(22(27-30-15)16-8-4-2-5-9-16)24(29)26-20-13-12-18(25)14-19(20)23(28)17-10-6-3-7-11-17/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZOPSSHZEQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)
![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)

![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)